molecular formula C18H14N4O2 B12117798 N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

Cat. No.: B12117798
M. Wt: 318.3 g/mol
InChI Key: HYBWNFVNJSJXGS-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide is a compound belonging to the class of organic compounds known as imidazopyrimidines. These are organic polycyclic compounds containing an imidazole ring fused to a pyrimidine ring.

Preparation Methods

The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde and a nitrile in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . Molecular modeling studies have shown that the compound fits well into the active site of COX-2, blocking its activity .

Comparison with Similar Compounds

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide can be compared with other COX-2 inhibitors such as celecoxib and rofecoxib. While these compounds share a similar mechanism of action, this compound may offer advantages in terms of selectivity and potency . Similar compounds include:

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C18H14N4O2/c1-12-5-7-13(8-6-12)15-16(21-17(23)14-4-2-11-24-14)22-10-3-9-19-18(22)20-15/h2-11H,1H3,(H,21,23)

InChI Key

HYBWNFVNJSJXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CO4

Origin of Product

United States

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